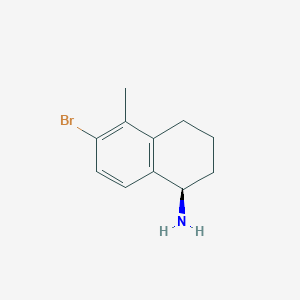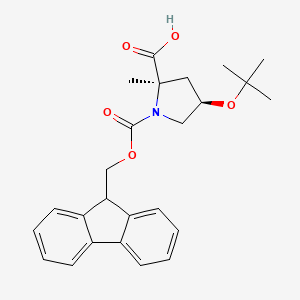
(2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butoxy group, and a pyrrolidine ring. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
The synthesis of (2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the Fmoc protecting group and the tert-butoxy group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group, often using reagents like sodium methoxide or lithium aluminum hydride.
Deprotection: The Fmoc group can be removed using piperidine in DMF, revealing the free amine group.
科学的研究の応用
(2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of (2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The tert-butoxy group enhances the compound’s solubility and stability, allowing it to effectively participate in biochemical pathways.
類似化合物との比較
Similar compounds include other Fmoc-protected amino acids and pyrrolidine derivatives. Compared to these compounds, (2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. Some similar compounds are:
- Fmoc-Lys(Boc)-OH
- Fmoc-Pro-OH
- Boc-Pro-OH
These compounds share structural similarities but differ in their specific functional groups and applications.
特性
分子式 |
C25H29NO5 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H29NO5/c1-24(2,3)31-16-13-25(4,22(27)28)26(14-16)23(29)30-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21H,13-15H2,1-4H3,(H,27,28)/t16-,25-/m1/s1 |
InChIキー |
DMPRXWNQCCZPBN-PUAOIOHZSA-N |
異性体SMILES |
C[C@@]1(C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C)C(=O)O |
正規SMILES |
CC1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


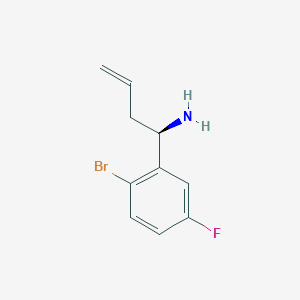
![5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl](/img/structure/B13045370.png)


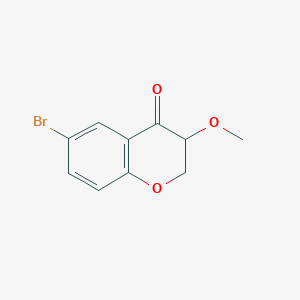
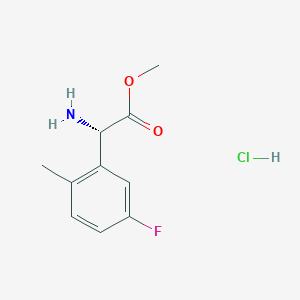
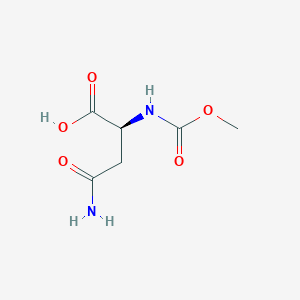
![Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate](/img/structure/B13045405.png)
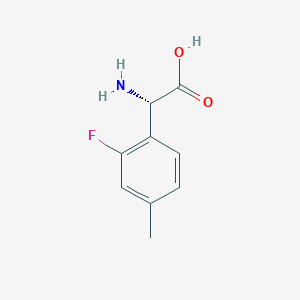

![(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13045434.png)
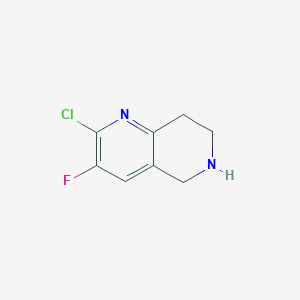
![6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045449.png)
